molecular formula C6H6ClNO B1581833 2-Chloro-3-methoxypyridine CAS No. 52605-96-6

2-Chloro-3-methoxypyridine

Cat. No. B1581833
CAS RN: 52605-96-6
M. Wt: 143.57 g/mol
InChI Key: CCVNZKGBNUPYPG-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypyridine is a chemical compound with the molecular formula C6H6ClNO . It is a white to off-white solid and is used as a pharmaceutical raw material and in medicine .


Synthesis Analysis

The synthesis of 2-Chloro-3-methoxypyridine involves several steps. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the use of a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxypyridine consists of a pyridine ring substituted with a chlorine atom and a methoxy group . The average mass of the molecule is 143.571 Da .


Chemical Reactions Analysis

2-Chloro-3-methoxypyridine can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions . It can also undergo oxidation mediated by sulphate radicals .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxypyridine has a density of 1.2±0.1 g/cm3, a boiling point of 210.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 35.9±0.3 cm3, and its polar surface area is 22 Å2 .

Scientific Research Applications

  • Organic Synthesis

    • 2-Chloro-3-methoxypyridine is used extensively in organic synthesis. It’s a versatile material that finds applications in diverse fields.
    • The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the specific reaction or process being carried out.
    • The outcomes of these applications can also vary widely, but in general, 2-Chloro-3-methoxypyridine is a valuable tool for creating a wide range of organic compounds.
  • Medicinal Chemistry

    • This compound is also used in medicinal chemistry. For example, it has been used in the synthesis of 2-pyridone compounds, which have attracted attention due to their extensive applications in biology, natural compounds, dyes, and fluorescent materials .
    • The methods of application in medicinal chemistry often involve complex chemical reactions, including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
    • The outcomes of these applications can include the creation of new compounds with potential biological activity .
  • Material Science

    • 2-Chloro-3-methoxypyridine is also used in material science. The specific applications in this field can vary widely.
    • The methods of application in material science can involve various chemical reactions and processes, depending on the specific application.
    • The outcomes of these applications can include the creation of new materials with unique properties.
  • Cancer Research

    • 2-Chloro-3,5-dimethyl-4-methoxypyridine hydrochloride, a related compound, has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancers.
    • The methods of application in this case likely involve in vitro testing of the compound against various cancer cell lines.
    • The outcomes of these applications can include the identification of potential new treatments for various types of cancer.
  • Flavoring Agent

    • 2-Methoxypyridine, an isomer of methoxypyridine, is used as a flavoring agent .
    • The methods of application in this case likely involve adding the compound to various food products to enhance their flavor .
    • The outcomes of these applications can include improved taste and aroma of the food products .
  • Synthesis of Pumiliotoxin C and Lasubine II

    • 4-Methoxypyridine, another isomer of methoxypyridine, has been used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
    • The methods of application in this case likely involve complex chemical reactions to synthesize the desired compounds .
    • The outcomes of these applications can include the creation of these compounds, which have various biological activities .
  • Pharmaceutical Raw Material

    • 2-Chloro-3-methoxypyridine can be used as a raw material in the pharmaceutical industry .
    • The methods of application in this case would involve using 2-Chloro-3-methoxypyridine as a starting material or intermediate in the synthesis of various pharmaceutical compounds .
    • The outcomes of these applications can include the creation of new drugs or treatments .
  • Synthesis of Neuronal Nicotinic Acetycholine Receptors

    • 4-Methoxypyridine, another isomer of methoxypyridine, has been used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
    • The methods of application in this case likely involve complex chemical reactions to synthesize the desired compounds .
    • The outcomes of these applications can include the creation of these compounds, which have various biological activities .

Safety And Hazards

2-Chloro-3-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

2-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVNZKGBNUPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200590
Record name 2-Chloro-3-methoxypyridine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxypyridine

CAS RN

52605-96-6
Record name 2-Chloro-3-methoxypyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methoxypyridine
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Record name 2-Chloro-3-methoxypyridine
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Record name 2-chloro-3-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-3-hydroxypyridine (25.4 g, 196 mmol) in dry DMF (250 mL), at 0° C., was added sodium methoxide (11.5 g, 213 mmol). After 5 min, the reaction mixture was allowed to warm to RT. After 1 hour, the mixture was cooled to 0° C. and iodomethane (24 mL, 386 mmol) was added. The reaction mixture was stirred at 0° C. for 5 minutes, before allowing to warm to RT. After 2 hours, the reaction mixture was concentrated under reduced pressure. The resultant residue was partitioned between diethyl ether and water. The aqueous phase was isolated and extracted twice with diethyl ether. The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (22.2 g, 79%) as an orange solid. LCMS (Method A): RT=2.76 min, [M+H]+=144/146.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

3-methoxy-2-(1H)pyridone, 10 g. (0.08 mole), 12.3 g. (0.08 mole) of phosphorus oxychloride, and 11.9 g. (0.08 mole) of N,N-diethylaniline are combined in a suitable reaction vessel and heated at reflux for 20 hrs. The reaction mixture was allowed to cool, and was then mixed with 200 ml. of water and ice. The aqueous mixture was extracted with ether and the extracts dried over magnesium sulfate. The drying agent was then removed by filtration and the solvent was removed from the filtrate by distillation in vacuo. The residue was extracted with 160 ml. of boiling hexane and the hexane extracts decanted from the residue while still hot. The hexane solution was cooled in ice resulting in precipitation of the desired produce, weight 7.5 g., m.p. 46°-48°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0.08 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-3-hydroxypyridine (25 g; 193 mmol) in N,N-dimethylformamide (250 mL) was added sodium methoxide (11.5 g; 212 mmol). The mixture was stirred for 4 hours at room temperature and methyl iodide (24 mL; 386 mmol) was added. The resulting mixture was stirred for another 16 hours. The reaction mixture was quenched with water and extracted with dichloromethane. The combined extracts were washed with water, dried over sodium sulfate and concentrated under reduced pressure to provide product (13 g) as a yellow oil. The aforementioned product, 2-chloro-3-methoxypyridine (2), was used for the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-pyridin-3-ol (100 g) in DMSO (1 L) was added potassium carbonate (320 g). Methyliodide was added dropwise. The reaction mixture was heated to 50° C. overnight. The reaction mixture poured into water and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to give the desired compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Name
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-methoxypyridine
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Reactant of Route 6
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2-Chloro-3-methoxypyridine

Citations

For This Compound
31
Citations
F Trecourt, M Mallet, O Mongin… - The Journal of Organic …, 1994 - ACS Publications
… (15) We prepared 2-chloro-3-methoxypyridine starting from 2-chloro3-hydroxypyridine using 1.05 equiv of MeONa, followed by the reaction of 1.05 equiv of CH3I in DMF at rt for 1.5 h (…
Number of citations: 57 pubs.acs.org
RA Abramovitch, RB Rogers - The Journal of Organic Chemistry, 1974 - ACS Publications
… In 2-chloro-3-methoxypyridine as well, the ortho coupling constant is smaller than expected (4 Hz) while the meta one is larger (3 Hz). Again, He in 4d appeared as a broad doublet …
Number of citations: 30 pubs.acs.org
KR REISTAD, GA ULSAKER… - Acta Chem. Scand. B, 1974 - actachemscand.org
… (50 ml), prepared from magnesium turnings (0.5 g, 0.022 mol) and methyl iodide (3.1 g, 0.022 mol), was added dropwise to an ice-cold, stirred solution of 2-chloro-3-methoxypyridine-6-…
Number of citations: 0 actachemscand.org
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… We, thus, obtained 5-bromo-2-chloro-3-methoxypyridine 14 in 48% over two steps (Scheme … oxychloride to give 5-bromo-2-chloro-3-methoxypyridine 14 in 65% yield (Scheme 5). …
Number of citations: 29 www.sciencedirect.com
K Inoue, T Ohe, K Mori, T Sagara, Y Ishii… - Drug metabolism and …, 2009 - ASPET
… 2-Chloro-3-methoxypyridine and 2-chloro-3-nitropyridine were purchased from Lancaster (Panorama City, CA). Magnesium chloride and acetonitrile were purchased from Wako Pure …
Number of citations: 21 dmd.aspetjournals.org
S Kagabu, Y Fujii, K Nishimura - Journal of Pesticide Science, 2006 - jstage.jst.go.jp
Six derivatives of imidacloprid with an alkoxy group introduced at the fifth position on the pyridine ring were prepared. Minimal lethal doses in mol (MLDs) were determined in American …
Number of citations: 3 www.jstage.jst.go.jp
GN Shivers, FC Pigge - The Journal of Organic Chemistry, 2021 - ACS Publications
… Other 2-halopyridine derivatives examined gave either complex reaction mixtures upon attempted N-alkenyl pyridone formation (2-chloro-4-methylpyridine, 2-chloro-3-methoxypyridine) …
Number of citations: 4 pubs.acs.org
EL Stogryn - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
… 2-Chloro-3-methoxypyridine. A mixture of 130 g. of 3-methoxy(1H)-2-pyridinone, 159 g. … 2-Chloro-3-methoxypyridine (42,6 g) was refluxed for 40 hours in a solution of 56 g. of sodium …
Number of citations: 25 onlinelibrary.wiley.com
AG Leach, W McCoull, A Bailey, P Barton… - Chemical Research …, 2013 - ACS Publications
… All hydrazines were commercially available with the exception of 2-hydrazinyl-3-methoxypyridine, which was synthesized by the reaction of hydrazine with 2-chloro-3-methoxypyridine. …
Number of citations: 9 pubs.acs.org
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
… 5-Bromo-2-chloro-3-methoxypyridine. A solution of 5-bromo-2-chloro-3-pyridinol (1.2 g, 5.8 mmol) in diethyl ether (5 mL) was added to a suspension of NaH (181 mg, 7.5 mmol) in dry …
Number of citations: 60 pubs.acs.org

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